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molecular formula C14H10O5 B8556165 5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione

5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione

Cat. No. B8556165
M. Wt: 258.23 g/mol
InChI Key: XJGFVZBTNKODFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703979B2

Procedure details

To a solution of 2,5-dihydroxy-3-iodonaphthalene-1,4-dione (30 mg, 0.095 mmol) in pyridine (3.5 ml) were added copper oxide (1) (13.5 mg, 0.095 mmol), 3-butyn-2-ol (75 μl, 0.949 mmol) and dichlorobis(triphenylphosphine)palladium (2 mg, 3 mol %), and the mixture was stirred at 80° C. of the reaction temperature for 30 minutes. The reaction solution was cooled to room temperature, and then the reaction was quenched by the addition of 2M hydrochloric acid. The reaction solution was extracted with chloroform. The organic layer was washed with ice water and brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1) to give 2-(1-hydroxyethyl)-5-hydroxynaphtho[2,3-b]furan-4,9-dione (17.2 mg, 70%) as a yellow solid.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
75 μL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
13.5 mg
Type
catalyst
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:15])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1I)=[C:8]([OH:14])[CH:7]=[CH:6][CH:5]=2.[CH3:16][CH:17]([OH:20])[C:18]#[CH:19]>N1C=CC=CC=1.[Cu]=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[OH:20][CH:17]([C:18]1[O:1][C:2]2[C:3](=[O:15])[C:4]3[C:9]([C:10](=[O:13])[C:11]=2[CH:19]=1)=[C:8]([OH:14])[CH:7]=[CH:6][CH:5]=3)[CH3:16] |^1:31,50|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
OC=1C(C2=CC=CC(=C2C(C1I)=O)O)=O
Name
Quantity
75 μL
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
3.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
13.5 mg
Type
catalyst
Smiles
[Cu]=O
Name
Quantity
2 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. of the reaction temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 2M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with ice water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C)C1=CC2=C(O1)C(C1=CC=CC(=C1C2=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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